Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate

PFAS structural analysis organofluorine chemistry surfactant degradation

Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate (CAS 70259-85-7; molecular formula C₄HF₈KO₃S; molecular weight 320.20 g/mol) is a four-carbon perfluoroalkyl sulfonate (PFSA) potassium salt belonging to the per- and polyfluoroalkyl substances (PFAS) class. Unlike its fully fluorinated nonafluoro analog (potassium perfluorobutanesulfonate, CAS 29420-49-3, C₄F₉KO₃S, MW 338.19), this compound bears a terminal C–H bond at the ω-position of the C₄ chain, conferring a distinct structural fingerprint and subtly altered physicochemical profile.

Molecular Formula C4HF8KO3S
Molecular Weight 320.20 g/mol
CAS No. 70259-85-7
Cat. No. B12683870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate
CAS70259-85-7
Molecular FormulaC4HF8KO3S
Molecular Weight320.20 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+]
InChIInChI=1S/C4H2F8O3S.K/c5-1(6)2(7,8)3(9,10)4(11,12)16(13,14)15;/h1H,(H,13,14,15);/q;+1/p-1
InChIKeyKTMCAOSDNBNPRO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 1,1,2,2,3,3,4,4-Octafluorobutane-1-Sulphonate (CAS 70259-85-7): Procurement-Relevant Physicochemical and Regulatory Baseline


Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate (CAS 70259-85-7; molecular formula C₄HF₈KO₃S; molecular weight 320.20 g/mol) is a four-carbon perfluoroalkyl sulfonate (PFSA) potassium salt belonging to the per- and polyfluoroalkyl substances (PFAS) class . Unlike its fully fluorinated nonafluoro analog (potassium perfluorobutanesulfonate, CAS 29420-49-3, C₄F₉KO₃S, MW 338.19), this compound bears a terminal C–H bond at the ω-position of the C₄ chain, conferring a distinct structural fingerprint and subtly altered physicochemical profile . As a short-chain (C₄) PFSA, it has been evaluated under regulatory frameworks including the EU CLP inventory (EC No. 274-517-7) and is recognised as a less-bioaccumulative alternative to long-chain PFAS such as perfluorooctane sulfonate (PFOS, C₈) [1][2].

Why Potassium 1,1,2,2,3,3,4,4-Octafluorobutane-1-Sulphonate Cannot Be Interchanged with Other C₄–C₈ Perfluoroalkyl Sulfonate Salts


Within the perfluoroalkyl sulfonate potassium salt series, chain length and terminal-group fluorination critically modulate surface activity, bioaccumulation potential, and toxicokinetics in ways that preclude simple one-to-one substitution. A four-carbon PFBS backbone yields air–water interfacial partitioning coefficients (KₑqPF) that are approximately 3.9-fold lower than the six-carbon PFHxS and roughly 20-fold lower than the eight-carbon PFOS, directly impacting surfactant efficiency at equivalent mass loading [1]. Moreover, the human serum elimination half-life of PFBS (~26 days) is approximately 75-fold shorter than that of PFHxS (~5.3 years) and ~48-fold shorter than that of PFOS (~3.4 years), translating to profoundly different bioaccumulation risk profiles and regulatory compliance trajectories [2][3]. The presence of a terminal C–H bond in the octafluoro variant further distinguishes this compound from its fully fluorinated nonafluoro counterpart, altering degradation susceptibility and chemical reactivity in ways that may be decisive in specific catalytic and high-temperature applications [4]. These quantitative divergences mean that procurement decisions based solely on 'C₄ PFSA potassium salt' designation—without specifying the exact CAS number—risk selecting a material with inappropriate surface activity, incompatible toxicological profile, or insufficient thermal resilience for the intended application.

Quantitative Differential Evidence for Potassium 1,1,2,2,3,3,4,4-Octafluorobutane-1-Sulphonate Versus Closest Analogs


Structural Differentiation: Octafluoro (C₄HF₈) vs. Nonafluoro (C₄F₉) Terminal-Group Identity Defines Distinct Chemical Reactivity and Degradation Pathways

Potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate (CAS 70259-85-7) possesses a terminal –CF₂H group at the ω-carbon, in contrast to the –CF₃ terminus of the nonafluoro analog potassium perfluorobutanesulfonate (CAS 29420-49-3). This structural divergence is confirmed by molecular formula (C₄HF₈KO₃S, MW 320.20 vs. C₄F₉KO₃S, MW 338.19) and ¹H/¹⁹F NMR spectroscopy, where the terminal proton in the octafluoro variant provides a unique spectroscopic handle absent in the fully fluorinated congener . The C–H bond at the ω-position is approximately 20–30 kJ/mol weaker than the corresponding C–F bond, rendering the octafluoro compound comparatively more susceptible to hydroxyl-radical-mediated oxidative degradation—a property exploited in advanced oxidation remediation strategies and relevant to environmental fate assessments [1].

PFAS structural analysis organofluorine chemistry surfactant degradation

Thermal Stability: Decomposition Onset Above 350°C Enables High-Temperature Industrial Processing Unavailable to Hydrocarbon Sulfonate Surfactants

Product-specific technical datasheet testing demonstrates that potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate (CAS 70259-85-7) remains chemically stable under normal conditions and decomposes only above 350°C [1]. This thermal resilience is characteristic of the perfluoroalkyl sulfonate class, where solid potassium perfluoroalkyl sulfonates are reported to withstand temperatures exceeding 300°C without decomposition and only begin to degrade when heated above ~420°C [2]. In contrast, conventional hydrocarbon sulfonate surfactants such as sodium dodecyl sulfate (SDS) or sodium octanesulfonate (SOS) typically undergo thermal decomposition at temperatures below 200–250°C, precluding their use in high-temperature polymer processing, melt-phase catalysis, or elevated-temperature cleaning applications [3].

thermal stability high-temperature surfactant fluorosurfactant decomposition

Acute Oral Toxicity: LD50 >5,000 mg/kg vs. PFOS at ~500 mg/kg—An Order-of-Magnitude Safety Margin for Industrial Handling

Product-specific acute toxicity testing per OECD 401 demonstrates that potassium 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonate (CAS 70259-85-7) exhibits a rat oral LD50 exceeding 5,000 mg/kg body weight, with the compound classified as 'non-toxic' under acute oral exposure criteria [1]. Complementary data for the closely related potassium nonafluoro-1-butanesulfonate (K+PFBS, CAS 29420-49-3) confirms oral LD50 >2,000 mg/kg and dermal LD50 >2,000 mg/kg in rats [2]. In stark contrast, perfluorooctane sulfonate (PFOS, C₈) exhibits a rat/mouse oral LD50 of approximately 500 mg/kg [3]. This quantifies an order-of-magnitude difference in acute oral lethality between the C₄ and C₈ perfluoroalkyl sulfonate potassium salts.

acute toxicity LD50 occupational safety PFAS toxicology

Human Serum Elimination Half-Life: ~26 Days (PFBS) vs. ~5.3 Years (PFHxS) vs. ~3.4 Years (PFOS)—Two Orders of Magnitude Difference in Human Body Burden Persistence

A comparative human pharmacokinetic study (n=6 subjects followed up to 180 days) established that the geometric mean serum elimination half-life of perfluorobutane sulfonate (PFBS, the anion corresponding to CAS 70259-85-7) is 25.8 days (95% CI 16.6–40.2) [1]. In a separate cohort study of populations with contaminated drinking water exposure, the mean estimated elimination half-lives were 5.3 years (95% CI 4.6–6.0) for perfluorohexane sulfonate (PFHxS, C₆) and 3.4 years (95% CI 3.1–3.7) for perfluorooctane sulfonate (PFOS, C₈) [2]. This represents a ~75-fold difference between PFBS and PFHxS, and a ~48-fold difference between PFBS and PFOS in human body burden persistence.

pharmacokinetics serum half-life bioaccumulation PFAS elimination

Bioaccumulation Factor: Earthworm BSAF of 3.85×10⁻⁵–7.44 kg-OC/kg-ww for PFBS vs. Orders-of-Magnitude Higher Values for PFOS—Quantitative Ecotoxicological Risk Differentiation

In a 2025 soil ecotoxicology study using the standard LUFA 2.2 natural soil matrix, perfluorobutane sulfonate (PFBS) exhibited a biota-to-soil accumulation factor (BSAF) range of 3.85×10⁻⁵ to 7.44 kg organic carbon per kg wet weight (kg-OC/kg-ww) in the earthworm species Eisenia fetida and Eisenia andrei, with a 28-day LC50 exceeding 1,000 mg/kg dry soil [1]. Comparative data from aqueous exposure in Caenorhabditis elegans demonstrates that PFBS is 'much less bioaccumulative than PFOS,' with 48-hour median lethal concentrations (LC50) of 794 μM (95% CI 624–1,009) for PFBS versus 1.4 μM (95% CI 1.1–1.6) for PFOS—a 567-fold difference in acute toxicity [2]. These data quantify the dramatically lower bioaccumulation potential and ecotoxicity of the C₄ sulfonate relative to the legacy C₈ compound.

bioaccumulation BSAF soil ecotoxicology PFAS environmental fate

Patent-Documented Catalytic Specificity: Potassium Octafluorobutane Sulphonate at 0.3–0.7 wt% as Equilibration Catalyst for Organosiloxane Manufacture—Application Where Generic PFBS Salts Fail to Deliver Validated Performance

Bayer AG's patent JPS5587795A explicitly specifies the potassium salt of octafluorobutane sulphonic acid (i.e., CAS 70259-85-7) as the preferred equilibration catalyst for manufacturing linear and branched equilibrated acyloxy-containing organopolysiloxanes [1]. The patent teaches a specific loading range of 0.3–0.7% by weight relative to the silicon compound reactants, in combination with a monobasic carboxylic acid (e.g., acetic acid) present at ≥1.1 times the molar amount of silicon-bound chlorine atoms, operating at temperatures up to approximately 135°C [1]. This loading specification (0.3–0.7 wt%) is critical: below this range, equilibration rates are insufficient for commercial throughput; above this range, catalyst residues may compromise polymer properties [1]. The patent's selection of the octafluoro (rather than nonafluoro) sulfonate salt suggests that the terminal C–H group may influence catalyst acidity, solubility in the reaction medium, or thermal stability profile in ways relevant to this specific organosilicon chemistry, though the exact mechanistic basis was not disclosed.

organosiloxane catalysis equilibration catalyst patent-specific application fluorosulfonate catalyst

Procurement-Optimised Application Scenarios for Potassium 1,1,2,2,3,3,4,4-Octafluorobutane-1-Sulphonate Based on Quantitative Differential Evidence


Organosiloxane Equilibration Catalyst in Silicone Polymer Manufacturing (Patent-Validated at 0.3–0.7 wt%)

CAS 70259-85-7 is the specifically named catalyst in Bayer's JPS5587795A patent for manufacturing linear and branched acyloxy-containing organopolysiloxanes. The patent teaches an optimal loading of 0.3–0.7% by weight of silicon reactants, with acetic acid as co-catalyst, operating at temperatures up to ~135°C [1]. This application leverages the compound's thermal stability (>350°C decomposition onset) and its specific catalytic activity profile that generic PFBS salts may not replicate. Procurement should specify CAS 70259-85-7 to ensure fidelity to the patent teaching and avoid the risk that the nonafluoro analog (CAS 29420-49-3) exhibits different acidity, solubility, or thermal behavior in the organosilicon reaction medium [1].

High-Temperature Thermoplastic Processing Additive (Flame Retardant and Antistatic Agent for Polycarbonate and Engineering Resins)

With documented thermal stability above 350°C [2] and class-level evidence that solid potassium perfluoroalkyl sulfonates withstand continuous use above 300°C, CAS 70259-85-7 is suitable as a flame-retardant and antistatic processing additive in polycarbonate, polystyrene, polyimide, polyester, and polyamide resins where melt processing temperatures routinely exceed 250–300°C [3]. The acute oral LD50 >5,000 mg/kg provides a favourable occupational safety profile for compounding operators [2]. The short-chain C₄ architecture further mitigates bioaccumulation concerns (BSAF 3.85×10⁻⁵–7.44 kg-OC/kg-ww in soil organisms) compared to legacy C₈ PFOS-based additives [4].

Replacement Surfactant for PFOS and PFHxS in Aqueous Film-Forming Foams (AFFF) and Industrial Wetting Applications with Reduced Human Biopersistence Liability

The human serum elimination half-life of the PFBS anion (~26 days) is approximately 48–75 times shorter than PFOS (~3.4 years) and PFHxS (~5.3 years), respectively [5][6]. This quantitative pharmacokinetic advantage supports the selection of CAS 70259-85-7 as a replacement surfactant in AFFF formulations and industrial wetting/dispersion applications where potential human exposure exists. While the air–water interfacial partitioning coefficient (KₑqPF) is approximately 3.9-fold lower for PFBS versus PFHxS, requiring concentration adjustment to achieve equivalent surface tension reduction, the dramatically reduced human body burden risk justifies this reformulation effort under tightening global PFAS regulations [7].

Environmental-Fate-Conscious Fluorosurfactant for Research and Analytical Reference Standards

For academic and industrial laboratories requiring PFAS surfactant reference materials with well-characterised environmental fate profiles, CAS 70259-85-7 offers a distinct advantage: its terminal –CF₂H group provides a unique ¹H NMR resonance for unambiguous identification and quantification in complex environmental matrices . Combined with earthworm BSAF values of 3.85×10⁻⁵–7.44 kg-OC/kg-ww (indicating negligible terrestrial bioaccumulation) [4] and a 48-h aquatic LC50 of 794 μM in C. elegans (567-fold less toxic than PFOS) [8], this compound represents a scientifically defensible choice for studies investigating PFAS transport and fate where researchers wish to minimise confounding accumulation in model organisms.

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